Patent-Documented Synthetic Utility: SMN Protein Modulator Precursor Differentiates from 2-Aminoisonicotinic Acid
2-[Benzyl(ethyl)amino]isonicotinic acid is explicitly documented as a reactant for synthesizing survival motor neuron (SMN) protein modulators , a therapeutic area targeting spinal muscular atrophy. In contrast, the unsubstituted parent compound 2-aminoisonicotinic acid lacks documented utility in this pathway, and the 2-(dipropylamino)isonicotinic acid analog is not cited in SMN modulator synthetic routes . This pathway-specific synthetic requirement creates a procurement differentiation: researchers following SMN modulator patent protocols or medicinal chemistry campaigns require this specific substitution pattern, not a generic 2-amino or 2-dialkylamino analog.
| Evidence Dimension | Documented synthetic utility in SMN protein modulator preparation |
|---|---|
| Target Compound Data | Documented as reactant for SMN protein modulators; cited in Sigma-Aldrich application notes |
| Comparator Or Baseline | 2-Aminoisonicotinic acid: No documented SMN modulator utility; 2-(Dipropylamino)isonicotinic acid: No documented SMN modulator utility |
| Quantified Difference | Qualitative yes/no differentiation — target compound possesses documented pathway-specific utility absent in comparators |
| Conditions | Literature and vendor technical documentation |
Why This Matters
Procurement decisions for SMN modulator synthesis campaigns require this exact substitution pattern; generic 2-aminoisonicotinic acid analogs will not reproduce the published synthetic route.
